molecular formula C18H18N2O3 B1223934 N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide

Cat. No.: B1223934
M. Wt: 310.3 g/mol
InChI Key: PBZYAPZLINAHET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML066 involves the reaction of 8-hydroxyquinoline with furfural in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with isobutyryl chloride under controlled conditions to yield ML066. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of ML066 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (prep-HPLC) are employed for the purification of the compound .

Types of Reactions:

    Oxidation: ML066 can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of ML066 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: ML066 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

ML066 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in modulating epigenetic markers, which can influence gene expression and cellular function.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

ML066 exerts its effects by modulating epigenetic markers, specifically targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). By inhibiting these enzymes, ML066 can alter the acetylation and methylation status of histones and DNA, respectively. This leads to changes in gene expression and can influence various cellular pathways involved in growth, differentiation, and apoptosis .

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)-8-hydroxyquinoline
  • N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)acetamide
  • N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)propionamide

Comparison: ML066 is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature enhances its ability to modulate epigenetic markers compared to similar compounds. Additionally, ML066 has shown higher potency and selectivity in inhibiting HDACs and DNMTs, making it a valuable tool in epigenetic research .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

InChI

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22)

InChI Key

PBZYAPZLINAHET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3

Canonical SMILES

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
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N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
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N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
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N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
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